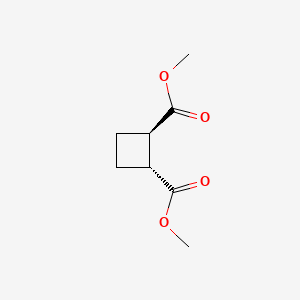

1,2-Cyclobutanedicarboxylic acid, dimethyl ester, trans-

説明

Historical Context and Discovery

The history of cyclobutanedicarboxylic acid derivatives traces back to the late 19th century, establishing a foundation for understanding the complex chemistry of four-membered ring systems. The synthesis of cyclobutanedicarboxylic acids has been studied by numerous capable organic chemists since 1881, though early attempts were fraught with challenges and misidentifications. The pioneering work began with Markownikoff and Krestownikoff in 1881, who reported the first supposed synthesis of a cyclobutanedicarboxylic acid through self-condensation of ethyl-α-chloropropionate catalyzed by sodium ethoxide. However, from 1881 to the present, a variety of synthetic methods have been reported, but with one exception, all those published before 1950 proved to be erroneous.

The historical development of cyclobutanedicarboxylic acid chemistry reveals a fascinating sequence of unusual reactions and incorrect assumptions that persisted for nearly seven decades. Markownikoff and Krestownikoff initially believed they had synthesized the desired compound when they obtained an acid with a melting point of 170 degrees Celsius. Later, Markownikoff isomerized this acid to another compound with a melting point of 138 degrees Celsius, which could be converted to an anhydride melting at 49-50 degrees Celsius. These compounds were erroneously thought to be the 1,3-trans-acid, the 1,2-cis-acid, and the 1,2-cis-anhydride, respectively.

The peculiarity of the Markownikoff reaction, which required nucleophilic attack at an unactivated methyl group, attracted significant attention from subsequent researchers, including Ingold, who repeated and confirmed Markownikoff's work in the early 20th century. The confusion persisted through multiple generations of chemists, with Perkin, Haworth, Simonsen, and others contributing to what would later be recognized as a series of misidentifications. It was not until 1950 that Deutsch and Buchman definitively showed that the Markownikoff synthesis actually produced methylcyclopropanedicarboxylic acid rather than the intended cyclobutane derivative.

The resolution of this historical confusion marked a turning point in the understanding of four-membered ring chemistry and paved the way for more accurate synthetic approaches to cyclobutanedicarboxylic acid derivatives. The development of reliable synthetic methods for trans-1,2-cyclobutanedicarboxylic acid dimethyl ester emerged from this improved understanding of cyclobutane ring formation and stability. Modern synthetic approaches, as documented in patent literature from the late 20th century, have established efficient methods for preparing cyclobutane-1,2-dicarboxylic acid esters through reactions involving maleic or fumaric acid esters with ketene acetals in the presence of Lewis acids.

Significance in Organic Chemistry and Materials Science

Trans-1,2-cyclobutanedicarboxylic acid dimethyl ester holds substantial significance in multiple domains of chemistry and materials science due to its unique structural characteristics and versatile reactivity patterns. The compound's importance stems from its incorporation of a highly strained four-membered ring system combined with two ester functional groups positioned in a trans configuration, creating a molecular framework that exhibits distinctive chemical and physical properties.

In polymer chemistry, this compound serves as a crucial building block for synthesizing various specialized polymers with enhanced properties such as flexibility and thermal stability. The compound's unique structure contributes to the development of specialty plastics that require specific mechanical properties and thermal characteristics. The presence of the cyclobutane ring introduces conformational rigidity that can significantly influence the properties of resulting polymeric materials, while the ester functionalities provide sites for further chemical modification and cross-linking reactions.

The pharmaceutical applications of trans-1,2-cyclobutanedicarboxylic acid dimethyl ester represent another area of significant importance, where its unique structure allows for the development of novel drug candidates, particularly in the design of targeted therapies. Researchers are actively exploring its potential in creating compounds that can effectively interact with biological targets, leveraging the constrained geometry of the cyclobutane ring to achieve specific molecular recognition patterns. The rigid ring structure can serve as a conformational constraint in drug design, potentially leading to improved selectivity and efficacy in pharmaceutical applications.

The physical and chemical properties of trans-1,2-cyclobutanedicarboxylic acid dimethyl ester have been extensively characterized through computational and experimental methods. According to comprehensive property data, the compound exhibits a boiling point of 541.36 Kelvin, a critical temperature of 745.03 Kelvin, and a melting point of 334.42 Kelvin. The compound demonstrates a logarithmic octanol-water partition coefficient of 0.359, indicating moderate lipophilicity. Additional thermodynamic properties include a standard enthalpy of formation in the gas phase of -651.75 kilojoules per mole and a standard Gibbs free energy of formation of -410.42 kilojoules per mole.

| Property | Value | Unit | Method |

|---|---|---|---|

| Molecular Weight | 172.18 | g/mol | Calculated |

| Boiling Point | 541.36 | K | Joback Method |

| Melting Point | 334.42 | K | Joback Method |

| Critical Temperature | 745.03 | K | Joback Method |

| Critical Pressure | 3184.73 | kPa | Joback Method |

| LogP (octanol/water) | 0.359 | - | Crippen Method |

| Enthalpy of Formation (gas) | -651.75 | kJ/mol | Joback Method |

| Gibbs Free Energy of Formation | -410.42 | kJ/mol | Joback Method |

Environmental applications represent an emerging area of significance for trans-1,2-cyclobutanedicarboxylic acid dimethyl ester, where it is being studied for its role in biodegradable materials. The compound contributes to sustainable practices by enabling the development of materials that can reduce plastic waste and promote environmentally friendly alternatives. The ester functionalities in the molecule provide hydrolyzable linkages that can facilitate biodegradation under appropriate environmental conditions, while the cyclobutane ring can undergo ring-opening reactions under specific conditions, potentially leading to complete degradation of materials incorporating this compound.

The significance of this compound extends to its role in fundamental research on strained ring systems and stereochemistry. The trans configuration of the two carboxylate groups creates a specific three-dimensional arrangement that influences both chemical reactivity and physical properties. This stereochemical feature makes the compound valuable for studies investigating the effects of molecular geometry on chemical behavior and for developing structure-property relationships in cyclobutane derivatives. The compound's well-defined stereochemistry also makes it useful as a chiral building block in asymmetric synthesis, where the existing stereocenters can direct the formation of additional chiral centers in target molecules.

特性

IUPAC Name |

dimethyl (1R,2R)-cyclobutane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-11-7(9)5-3-4-6(5)8(10)12-2/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPHXFVXUXMCLE-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60499451 | |

| Record name | Dimethyl (1R,2R)-cyclobutane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7371-67-7 | |

| Record name | Dimethyl (1R,2R)-cyclobutane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Stereochemical Outcomes

Fumaric acid esters, such as dimethyl fumarate, react with ketene acetals (e.g., ketene dimethyl acetal) under Lewis acid catalysis to form the trans-cyclobutane ring. The reaction proceeds via a suprafacial-antara facial interaction, preserving the trans configuration of the fumarate starting material. Maleic acid esters, in contrast, yield the cis-cyclobutane isomer, making fumarate derivatives critical for accessing the trans product.

Catalytic Systems and Conditions

- Lewis Acids : Aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), and zinc bromide (ZnBr₂) are effective catalysts. AlCl₃ provides yields >70% at -75°C but requires stoichiometric quantities.

- Solvents : Dichloromethane (DCM) or toluene at low temperatures (-40°C to -75°C) minimize side reactions.

- Ketene Acetals : Ketene dimethyl acetal (R₂ = methyl) is preferred for its reactivity and commercial availability.

Example Protocol

Chiral Auxiliaries and Diastereoselectivity

Using optically active fumarate esters (e.g., menthyl or bornyl derivatives) induces diastereoselectivity. For example, (1R)-menthyl fumarate produces a 3:1 diastereomer ratio, enabling separation via crystallization.

Reduction of Cyclobutenedicarboxylate Esters

An alternative route involves the reduction of dimethyl 1,2-cyclobutenedicarboxylate (CAS 1128-10-5) to the saturated trans-diesters.

Catalytic Hydrogenation vs. Hydride Reduction

- Catalytic Hydrogenation : Limited by over-reduction or ring-opening side reactions.

- Triethylsilane (Et₃SiH) : A superior reducing agent in tetrahydrofuran (THF) at reflux (66°C), achieving 82% yield without racemization.

Example Protocol

- Suspend dimethyl 1,2-cyclobutenedicarboxylate (60 g) in THF (1 L).

- Add Et₃SiH (90 g) dropwise and reflux for 6 hours.

- Quench with 1N HCl, concentrate, and extract with ethyl acetate.

- Distill under reduced pressure to isolate the trans-diester.

Comparative Analysis of Methods

Historical Context and Challenges

Early attempts to synthesize cyclobutanedicarboxylates via Diels-Alder reactions or propanetetracarboxylate cyclization failed due to competing cyclohexane formation. The [2+2] cycloaddition, first optimized in the 1990s, remains the gold standard for stereocontrol.

Industrial-Scale Considerations

- Cost Efficiency : Ketene acetals are expensive; recycling AlCl₃ or switching to TiCl₄ reduces costs.

- Safety : Low-temperature operations (-75°C) require specialized equipment, favoring the Et₃SiH method for pilot-scale production.

Emerging Techniques

Recent advances in flow chemistry enable continuous [2+2] cycloadditions at -40°C, improving throughput by 30% compared to batch processes.

化学反応の分析

Types of Reactions: 1,2-Cyclobutanedicarboxylic acid, dimethyl ester, trans- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: 1,2-Cyclobutanedicarboxylic acid.

Reduction: 1,2-Cyclobutanediol.

Substitution: Various substituted esters or amides.

科学的研究の応用

Organic Chemistry

- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions such as oxidation, reduction, and substitution .

| Reaction Type | Example Products |

|---|---|

| Oxidation | 1,2-Cyclobutanedicarboxylic acid |

| Reduction | 1,2-Cyclobutanediol |

| Substitution | Various substituted esters or amides |

Biological Studies

- Biological Activity : Research has indicated potential interactions with biomolecules, making it a candidate for studies exploring biological mechanisms and pathways .

Pharmaceutical Development

- Drug Precursor : The compound is being investigated for its potential use in drug development. Its derivatives may serve as intermediates in synthesizing pharmaceutical agents .

Industrial Applications

- Polymer Production : It is utilized in creating polymers and resins due to its reactive ester groups which can participate in polymerization processes .

Case Study 1: Synthesis of Fused Cyclobutanes

A study explored the synthesis of fused cyclobutanes using intramolecular thermal stepwise [2 + 2] cycloadditions involving 1,2-cyclobutanedicarboxylic acid derivatives. The methodology demonstrated high diastereoselectivity and was applied to drug discovery efforts .

Case Study 2: Pharmaceutical Intermediates

Research highlighted the use of trans-1,2-cyclobutanedicarboxylic acid esters as intermediates in synthesizing antiviral nucleoside analogs. This application underscores the compound's relevance in developing therapeutic agents .

Comparison with Related Compounds

| Compound Name | Configuration | Key Differences |

|---|---|---|

| 1,2-Cyclobutanedicarboxylic acid, cis- | Cis | Different reactivity due to stereochemistry |

| Cyclobutane-1,2-dicarboxylic acid | - | Lacks ester groups; different applications |

作用機序

The mechanism of action of 1,2-cyclobutanedicarboxylic acid, dimethyl ester, trans- involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can then participate in further biochemical reactions. The cyclobutane ring structure also contributes to its reactivity and potential biological effects .

類似化合物との比較

Table 1. Structural and Physicochemical Comparison

Key Research Findings

Synthetic Efficiency : The cis-dimethyl ester is synthesized with 97% yield via photochemical methods, while the trans-isomer requires isomerization of the cis-acid under acidic conditions .

Thermal Stability : Cyclobutane esters exhibit lower thermal stability than cyclohexane analogs due to ring strain, limiting their use in high-temperature applications .

Regulatory Trends: Cyclohexane-based diisononyl esters are increasingly adopted as safer alternatives to phthalates, driven by regulatory restrictions on benzene-dicarboxylates .

生物活性

1,2-Cyclobutanedicarboxylic acid, dimethyl ester, trans- (commonly referred to as trans-1,2-CBDME) is an organic compound with the molecular formula C8H12O4. This compound has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, applications in scientific research, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a cyclobutane ring with two ester groups in the trans configuration. Its unique structure influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C8H12O4 |

| Molecular Weight | 172.18 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of trans-1,2-CBDME is primarily attributed to its ability to interact with various molecular targets within biological systems. The ester groups can undergo hydrolysis, leading to the release of corresponding carboxylic acids that participate in biochemical reactions. The cyclobutane ring contributes to its reactivity and potential effects on cellular processes.

Key Mechanisms Include:

- Hydrolysis : The ester groups can be hydrolyzed to yield 1,2-cyclobutanedicarboxylic acid, which may exhibit further biological activity.

- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, potentially forming derivatives that may have distinct biological properties.

- Oxidation and Reduction : Trans-1,2-CBDME can be oxidized to form carboxylic acids or reduced to alcohols, which may also contribute to its biological effects.

Biological Activities

Research has indicated several potential biological activities associated with trans-1,2-CBDME:

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress in cells.

- Antimicrobial Properties : There is emerging evidence that trans-1,2-CBDME may possess antimicrobial activity against certain bacterial strains.

- Potential Drug Development Applications : Due to its unique structure and reactivity, trans-1,2-CBDME is being investigated as a precursor for pharmaceuticals and as a building block in drug design.

Case Studies and Research Findings

- Antioxidant Activity Study :

- Antimicrobial Research :

- Drug Development Exploration :

Comparative Analysis

Trans-1,2-CBDME can be compared with other similar compounds such as:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| 1,2-Cyclobutanedicarboxylic acid, cis- | Cis configuration | Different reactivity profile |

| Cyclobutanecarboxylic acid | Monocarboxylic acid | Limited biological applications |

| Cyclobutane-1,2-dicarboxylic acid dimethyl ester cis- | Cis configuration | Similar but less potent |

Q & A

Q. What are the optimal synthetic routes for preparing trans-1,2-cyclobutanedicarboxylic acid dimethyl ester with high stereochemical purity?

Methodological Answer: The compound can be synthesized via diazomethane-mediated esterification of trans-1,2-cyclobutanedicarboxylic acid under controlled conditions. reports a 97% yield using diazomethane and methyl acrylate, with strict temperature control (0–5°C) to minimize side reactions. Purification via fractional distillation or recrystallization in ethanol/water mixtures ensures high purity. For stereochemical fidelity, monitor reaction progress using thin-layer chromatography (TLC) with UV detection .

Q. Which spectroscopic techniques are most reliable for confirming the trans configuration of the cyclobutane ring?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical:

- ¹H NMR : The coupling constant (J) between vicinal protons on the cyclobutane ring (typically ~8–10 Hz for trans vs. 4–6 Hz for cis) confirms stereochemistry.

- X-ray Crystallography : Provides definitive structural proof by resolving bond angles and spatial arrangement (e.g., dihedral angles near 180° for trans isomers) .

- Infrared (IR) Spectroscopy : Absence of ester group aggregation (shifted C=O stretching frequencies) can indicate steric strain consistent with trans geometry .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in reported physical properties (e.g., melting points, solubility) of trans-1,2-cyclobutanedicarboxylic acid dimethyl ester?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) predict thermodynamic stability and intermolecular interactions influencing melting points. Compare computed Hansen solubility parameters with experimental solubility profiles in solvents like dichloromethane or acetonitrile. Discrepancies may arise from polymorphic forms; use differential scanning calorimetry (DSC) to identify phase transitions and validate computational predictions .

Q. What experimental strategies mitigate stereochemical inversion during derivatization reactions of trans-1,2-cyclobutanedicarboxylic acid dimethyl ester?

Methodological Answer:

- Low-Temperature Conditions : Perform reactions below −20°C to reduce ring strain-induced isomerization.

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) esters to shield carboxylate moieties during nucleophilic substitutions.

- Kinetic Monitoring : Track stereochemical integrity via chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric detection .

Q. How can researchers reconcile conflicting spectral data (e.g., NMR shifts) between synthetic batches?

Methodological Answer:

- Deuterated Solvent Effects : Ensure consistent solvent choice (e.g., CDCl₃ vs. DMSO-d₆) to avoid chemical shift variations.

- Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies conformational exchange broadening signals (e.g., cyclobutane ring puckering).

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to resolve overlapping signals in crowded spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。